Methyl 5-(4-oxocyclopent-2-EN-1-YL)pent-4-enoate
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Overview
Description
Methyl 5-(4-oxocyclopent-2-en-1-yl)pent-4-enoate is an organic compound with a complex structure that includes a cyclopentenone ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-oxocyclopent-2-en-1-yl)pent-4-enoate typically involves the reaction of a cyclopentenone derivative with a suitable esterifying agent. One common method involves the use of Corey lactone diol as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often include the use of specific catalysts and solvents to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-oxocyclopent-2-en-1-yl)pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives.
Scientific Research Applications
Methyl 5-(4-oxocyclopent-2-en-1-yl)pent-4-enoate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which Methyl 5-(4-oxocyclopent-2-en-1-yl)pent-4-enoate exerts its effects involves interactions with specific molecular targets. The cyclopentenone ring can act as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl dihydrojasmonate: A structurally related compound used in the fragrance industry.
Methyl (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate: Another similar compound with applications in pharmacology and synthetic chemistry.
Uniqueness
Methyl 5-(4-oxocyclopent-2-en-1-yl)pent-4-enoate is unique due to its specific combination of functional groups and the presence of the cyclopentenone ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
CAS No. |
51332-76-4 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 5-(4-oxocyclopent-2-en-1-yl)pent-4-enoate |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)5-3-2-4-9-6-7-10(12)8-9/h2,4,6-7,9H,3,5,8H2,1H3 |
InChI Key |
UZGKEDHJCQXYOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC=CC1CC(=O)C=C1 |
Origin of Product |
United States |
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